molecular formula C9H16INOS B14306635 7,7-Dimethyl-9-oxo-3-thia-7-azabicyclo[3.3.1]nonan-7-ium iodide CAS No. 112470-87-8

7,7-Dimethyl-9-oxo-3-thia-7-azabicyclo[3.3.1]nonan-7-ium iodide

Katalognummer: B14306635
CAS-Nummer: 112470-87-8
Molekulargewicht: 313.20 g/mol
InChI-Schlüssel: AXWMMKJTLBNBHK-UHFFFAOYSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7,7-Dimethyl-9-oxo-3-thia-7-azabicyclo[3.3.1]nonan-7-ium iodide is a chemical compound known for its unique bicyclic structure. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in synthetic chemistry.

Vorbereitungsmethoden

The synthesis of 7,7-Dimethyl-9-oxo-3-thia-7-azabicyclo[3.3.1]nonan-7-ium iodide typically involves a double Mannich cyclization reaction. This process starts with tetrahydrothiopyran-4-one, which reacts with suitable alkoxyalkylamines and paraformaldehyde in acetous methanol . The reaction conditions are carefully controlled to ensure the formation of the desired bicyclic structure. Industrial production methods may involve scaling up this synthetic route with optimizations for yield and purity.

Analyse Chemischer Reaktionen

7,7-Dimethyl-9-oxo-3-thia-7-azabicyclo[3.3.1]nonan-7-ium iodide undergoes various types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

7,7-Dimethyl-9-oxo-3-thia-7-azabicyclo[3.3.1]nonan-7-ium iodide has several scientific research applications:

Wirkmechanismus

The mechanism of action of 7,7-Dimethyl-9-oxo-3-thia-7-azabicyclo[3.3.1]nonan-7-ium iodide involves its interaction with specific molecular targets and pathways. The exact molecular targets and pathways are still under investigation, but it is believed that the compound exerts its effects through modulation of certain biological processes.

Vergleich Mit ähnlichen Verbindungen

Similar compounds to 7,7-Dimethyl-9-oxo-3-thia-7-azabicyclo[3.3.1]nonan-7-ium iodide include other bicyclic structures such as 7-alkoxyalkyl-3-thia-7-azabicyclo[3.3.1]nonan-9-ones . These compounds share similar core structures but differ in their functional groups and specific biological activities. The uniqueness of this compound lies in its specific substitution pattern and the resulting biological properties.

Eigenschaften

CAS-Nummer

112470-87-8

Molekularformel

C9H16INOS

Molekulargewicht

313.20 g/mol

IUPAC-Name

7,7-dimethyl-3-thia-7-azoniabicyclo[3.3.1]nonan-9-one;iodide

InChI

InChI=1S/C9H16NOS.HI/c1-10(2)3-7-5-12-6-8(4-10)9(7)11;/h7-8H,3-6H2,1-2H3;1H/q+1;/p-1

InChI-Schlüssel

AXWMMKJTLBNBHK-UHFFFAOYSA-M

Kanonische SMILES

C[N+]1(CC2CSCC(C1)C2=O)C.[I-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.